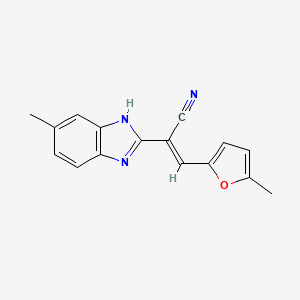
4'''-Demalonylsalvianin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a 4'''-demalonylsalvianin(1-).
Applications De Recherche Scientifique
Enzymatic Activities and Protein Modifications
Sirt5 as a Protein Lysine Demalonylase and Desuccinylase : Sirt5, a protein, demonstrates efficient demalonylase activity, which could be relevant to understanding the role of demalonylation in biological processes (Du et al., 2011).
Lysine Malonylation in Proteins : Identification of lysine malonylation as a post-translational modification and Sirt5's role in demalonylation suggests a regulatory mechanism in cellular physiology (Peng et al., 2011).
Mitochondrial Sirtuins and Metabolism : Explores the function of mitochondrial sirtuins, including SIRT5, in metabolism and how they regulate mitochondrial function through deacylation activities such as demalonylation (He et al., 2012).
Molecular and Enzymatic Mechanisms
4-Oxalocrotonate Tautomerase Enzyme Catalysis : Investigation into the role of polypeptide backbone interactions in enzyme catalysis, which might offer insights into the structural and functional aspects of similar enzymes (Cisneros et al., 2004).
Biocatalytic Asymmetric Michael Additions : Describes the catalytic promiscuity of enzyme 4-oxalocrotonate tautomerase, which can be related to understanding the diverse enzymatic functions of related compounds (Guo et al., 2019).
Genetic and Molecular Dynamics : Provides insights into the genetic and molecular dynamics that might be relevant to the understanding of compounds like 4'''-Demalonylsalvianin in genetic and molecular biology contexts (Chabris et al., 2015).
Application in Disease Models
- Exendin-4 in Huntington's Disease : Although not directly related, this study on Exendin-4's impact on Huntington's disease might offer indirect insights into the potential therapeutic applications of similar compounds (Martin et al., 2009).
Propriétés
Numéro CAS |
168753-27-3 |
|---|---|
Nom du produit |
4'''-Demalonylsalvianin |
Formule moléculaire |
C39H39O21+ |
Poids moléculaire |
843.7 g/mol |
Nom IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |
Clé InChI |
HWGACSBPJIKSNP-KMKFZPLVSA-O |
SMILES isomérique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




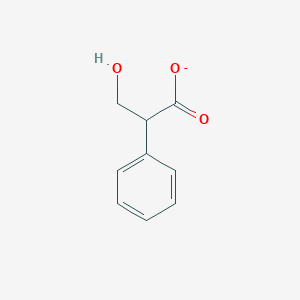
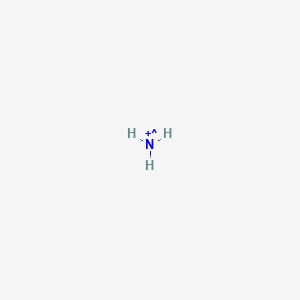



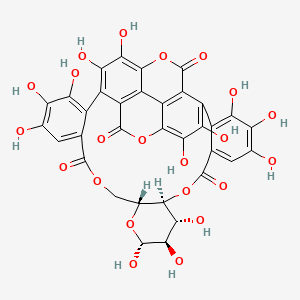

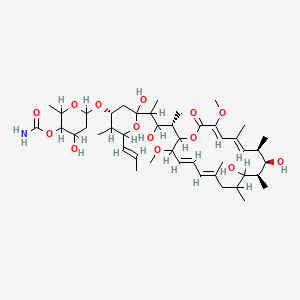
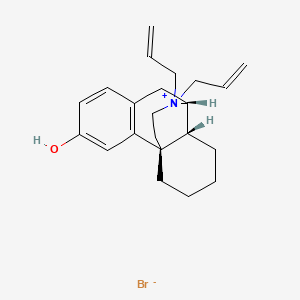
![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
